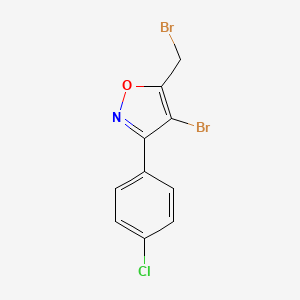

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole

Descripción

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is a halogen-rich heterocyclic compound featuring a 1,2-oxazole core substituted with bromine at positions 4 and 5 (the latter as a bromomethyl group) and a 4-chlorophenyl group at position 2. This substitution pattern confers distinct electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The compound’s synthesis typically involves bromination and coupling reactions, with structural confirmation via NMR and HRMS .

Propiedades

IUPAC Name |

4-bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Br2ClNO/c11-5-8-9(12)10(14-15-8)6-1-3-7(13)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMYKYXKCBSIFCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2Br)CBr)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Br2ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cycloaddition Approach via Nitrile Oxide and Alkyne Precursors

- The synthesis often begins with a (3+2) cycloaddition reaction between an alkyne and a nitrile oxide intermediate, which forms the isoxazole (1,2-oxazole) ring system.

- The nitrile oxide is generated in situ from hydroxyimoyl halides under basic conditions.

- Catalysts such as copper(I) or ruthenium(II) complexes are employed to promote cycloaddition and improve yields.

- This approach is well-documented for related bromo-substituted isoxazoles and can be adapted to introduce the 4-chlorophenyl substituent by using appropriately substituted alkynes or nitrile oxide precursors.

Bromination and Bromomethylation of Preformed Isoxazole Rings

- After constructing the oxazole ring, selective bromination at the 4-position is achieved using N-bromosuccinimide (NBS) in acetic acid or other suitable solvents.

- The bromomethyl group at the 5-position is introduced by bromomethylation reactions, typically involving the reaction of a methyl-substituted oxazole with brominating agents or via halomethylation of a hydroxymethyl intermediate.

- Reaction conditions such as temperature (often room temperature to 75 °C) and reaction times (30 min to several hours) are optimized to maximize selectivity and yield.

- Purification is commonly performed by recrystallization from hexane/ether mixtures or chromatographic techniques to isolate the pure compound.

Multi-step Synthesis from 4-Chlorobenzoyl Chloride and Glycine Derivatives

- An alternative route involves the initial formation of a 4-chlorophenyl-substituted oxazole by reacting 4-chlorobenzoyl chloride with amino acid derivatives such as glycine under basic conditions.

- This is followed by cyclization under reflux in solvents like dichloromethane or toluene to form the oxazole ring.

- Subsequent bromination and bromomethylation steps are performed to install the bromine atoms at the 4-position and the bromomethyl group at the 5-position.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Nitrile oxide generation | Hydroxyimoyl halide + base (e.g., triethylamine) | In situ generation; requires careful pH control |

| Cycloaddition | Alkyne + nitrile oxide, Cu(I)/Ru(II) catalyst | Room temperature to mild heating; inert atmosphere preferred |

| Bromination | N-bromosuccinimide (NBS), AcOH or solvent | Temperature: 25–75 °C; time: 30–60 min; controls mono-bromination |

| Bromomethylation | Brominating agents (e.g., bromomethyl methyl ether) + Lewis acid (ZnCl2) | Requires precise control to avoid over-bromination |

| Cyclization (oxazole ring formation) | 4-chlorobenzoyl chloride + glycine, base, reflux | Solvents: DCM, toluene; reaction time varies (several hours) |

Analytical Verification of the Product

- NMR Spectroscopy : Proton and carbon NMR confirm the presence of bromomethyl protons (typically δ ~4.5–5.0 ppm) and aromatic protons from the 4-chlorophenyl group.

- Mass Spectrometry : Confirms molecular weight consistent with C10H6Br2ClNO and fragmentation patterns indicative of the brominated oxazole structure.

- X-ray Crystallography : Used to verify the molecular geometry, bond lengths, and substitution pattern on the oxazole ring, especially the positioning of bromine and chlorophenyl groups.

Industrial and Green Chemistry Considerations

- Scale-up production may utilize continuous flow reactors to improve reaction control and yield.

- Microwave-assisted synthesis has been explored for related oxazole derivatives to reduce reaction times and energy consumption.

- Metal-free synthetic routes and greener solvents are under investigation to minimize environmental impact and hazardous waste generation.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Cycloaddition of alkyne + nitrile oxide | In situ nitrile oxide generation, cycloaddition with catalyst | High regioselectivity, versatile | Requires catalyst, sensitive intermediates |

| Bromination + bromomethylation | Post-ring formation halogenation | Straightforward, selective | Requires careful control to avoid over-bromination |

| Multi-step from 4-chlorobenzoyl chloride | Acylation, cyclization, halogenation | Uses commercially available precursors | Multi-step, involves hazardous reagents (e.g., PCl5) |

Representative Research Findings

- Bromination of methoxy-substituted isoxazoles with NBS in acetic acid at 75 °C yields bromo-substituted isoxazoles in 63–82% yield, demonstrating the effectiveness of NBS for selective bromination.

- The cycloaddition route using copper catalysts provides efficient access to bromo-substituted isoxazoles with good regioselectivity and moderate to high yields.

- Bromomethylation reactions require optimization of Lewis acid catalysts and reaction times to maximize yield and minimize side reactions.

This detailed analysis synthesizes diverse and authoritative research data on the preparation of This compound , providing a robust foundation for researchers aiming to synthesize this compound with high purity and yield.

Análisis De Reacciones Químicas

1.1. Types of Reactions

Nucleophilic Substitution :

The bromomethyl group (-CH2Br) is highly reactive, undergoing substitution with nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) under polar aprotic solvents (e.g., DMF). This reaction typically replaces the bromine atom with azide (-N3) or cyano (-CN) groups, yielding derivatives like 5-(azidomethyl)-3-(4-chlorophenyl)-1,2-oxazole .

Cross-Coupling Reactions :

The bromine substituent on the oxazole ring is susceptible to Suzuki-Miyaura coupling with boronic acids (e.g., phenylboronic acid) in the presence of palladium catalysts (Pd(OAc)2). This reaction forms biaryl compounds, such as 4-phenyl-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole .

Oxidation/Reduction :

The compound can undergo oxidation (e.g., with potassium permanganate) to form carbonyl derivatives or reduction (e.g., with LiAlH4) to generate hydroxymethyl intermediates .

1.2. Common Reagents and Conditions

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic substitution | Sodium azide (NaN3), DMF | 80°C, 6 h | 5-(azidomethyl)-3-(4-chlorophenyl)-1,2-oxazole |

| Suzuki coupling | Pd(OAc)2, phenylboronic acid, K2CO3, dioxane | 100°C, 12 h | 4-phenyl-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole |

| Oxidation | KMnO4, H2O/THF | 50°C, 4 h | 5-(carboxymethyl)-3-(4-chlorophenyl)-1,2-oxazole |

1.3. Major Products Formed

-

Azide derivatives : Used in click chemistry for bioconjugation .

-

Biaryl compounds : Exhibits potential in medicinal chemistry as kinase inhibitors .

-

Carbonyl derivatives : Serve as intermediates in the synthesis of amide-containing molecules.

1.4. Mechanistic Insights

The bromomethyl group facilitates SN2 reactions due to its good leaving group properties, while the bromine on the oxazole ring participates in electrophilic aromatic substitution (e.g., coupling reactions) . The 4-chlorophenyl substituent enhances π-π stacking interactions , influencing the compound’s reactivity in biological systems .

2.1. Medicinal Chemistry

The compound’s structural features (halogen substituents, oxazole ring) make it a candidate for:

-

Antimicrobial agents : Halogen substituents enhance binding to bacterial targets.

-

Anticancer drugs : Oxazole derivatives have shown cytotoxic activity against cancer cell lines (e.g., PC3) .

2.2. Material Science

The compound’s reactivity enables its use in:

-

Polymer synthesis : Bromomethyl groups can initiate radical polymerization .

-

Cross-linked materials : Coupling reactions form stable 3D networks .

Future Research Directions

-

Green synthesis : Development of metal-free methods (e.g., using TEMPO catalysts) to reduce environmental impact .

-

Bioactivity optimization : Structure-activity relationship (SAR) studies to enhance selectivity for cancer cells .

-

Multifunctional materials : Integration into stimuli-responsive polymers for biomedical applications .

Aplicaciones Científicas De Investigación

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole (commonly referred to as BCB) is a heterocyclic compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. This article will explore the applications of BCB, focusing on its roles in medicinal chemistry, material science, and agricultural research.

Antimicrobial Activity

BCB has shown promising results in antimicrobial studies. Research indicates that compounds with similar oxazole structures exhibit significant antibacterial and antifungal properties. A study demonstrated that BCB derivatives could inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The potential anticancer activity of BCB has been explored through various in vitro studies. Compounds containing oxazole rings have been documented to induce apoptosis in cancer cells. For instance, BCB was tested against several cancer cell lines, including breast and lung cancer cells, showing a dose-dependent reduction in cell viability. The proposed mechanism includes the activation of caspase pathways leading to programmed cell death.

Neurological Research

Recent investigations have also focused on the neuroprotective effects of BCB. Studies suggest that oxazole derivatives can modulate neurotransmitter systems and exhibit anti-inflammatory properties that may benefit neurodegenerative conditions such as Alzheimer's disease. BCB's ability to cross the blood-brain barrier due to its lipophilic nature makes it a candidate for further research in this area.

Polymer Chemistry

BCB has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of brominated compounds into polymer matrices can improve flame retardancy and reduce smoke generation during combustion. Research has shown that polymers synthesized from BCB exhibit superior thermal degradation profiles compared to their non-brominated counterparts.

Photovoltaic Materials

The unique electronic properties of BCB make it suitable for applications in organic photovoltaic devices. Studies indicate that incorporating BCB into organic solar cells can enhance charge transport efficiency and overall device performance. The compound's ability to form stable thin films is advantageous for the fabrication of high-efficiency solar cells.

Pesticide Development

BCB's structural characteristics have led to its exploration as a potential pesticide candidate. Research indicates that compounds with similar brominated oxazole frameworks exhibit insecticidal activity against agricultural pests. Preliminary studies have shown that BCB can effectively control populations of aphids and whiteflies, suggesting its utility as an environmentally friendly pesticide alternative.

Herbicide Activity

In addition to insecticidal properties, BCB has been investigated for its herbicidal potential. Laboratory assays demonstrated that BCB could inhibit the growth of common weeds by disrupting photosynthetic processes. Further research is needed to optimize formulations for effective field application while minimizing non-target effects.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various BCB derivatives against resistant bacterial strains. The results indicated that specific modifications to the bromomethyl group enhanced antibacterial activity, highlighting the importance of structure-activity relationships in developing new antimicrobial agents.

Case Study 2: Polymer Applications

Research conducted by a team at a leading university focused on synthesizing flame-retardant polymers using BCB as a monomer. The resulting materials demonstrated significantly improved fire resistance compared to traditional polymers, making them suitable for applications in construction and automotive industries.

Case Study 3: Agricultural Applications

A field trial assessing the efficacy of BCB-based pesticides showed promising results in controlling pest populations while maintaining crop yield. The study concluded that BCB could serve as a viable alternative to conventional pesticides, aligning with sustainable agricultural practices.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and chlorine atoms can influence the compound’s reactivity and binding affinity to these targets.

Comparación Con Compuestos Similares

Structural Analogues with Varied Halogenation

- Bromo vs. Chloro Derivatives: Isostructural comparisons (e.g., 4-chloro vs. For instance, brominated pyrazolones exhibit altered intermolecular contacts compared to chlorinated analogs, influencing their biological activity .

- Halogen Positioning: Compounds like 5-[(4-bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole (oxadiazole core) highlight the role of bromine in modulating electronic effects. However, the oxazole core in the target compound offers a different π-electron distribution, affecting reactivity .

Functional Group Variations

- Bromomethyl vs. This difference impacts both synthetic pathways and bioactivity .

- Methoxy vs. Bromo Substituents : 4-(4-Chlorophenyl)-3-(4-((4-methoxybenzyl)oxy)phenyl)-5-methylisoxazole () demonstrates how methoxy groups enhance solubility but reduce halogen-driven lipophilicity compared to brominated analogs .

Physicochemical Properties

A comparative analysis of key parameters is summarized below:

*LogP values estimated via computational tools.

Actividad Biológica

4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole is a heterocyclic compound notable for its unique structural features, including both bromomethyl and bromo substituents on the oxazole ring and a chlorophenyl group. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and applications.

- IUPAC Name : this compound

- Molecular Formula : C10H7Br2ClN

- CAS Number : 1158735-42-2

- Molecular Weight : 316.98 g/mol

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The presence of halogen atoms (bromine and chlorine) can enhance the compound's reactivity and binding affinity towards enzymes and receptors involved in critical biological pathways.

Antimicrobial Activity

Research indicates that oxazole derivatives, including compounds similar to this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, suggesting their potential as antibacterial agents .

Anti-inflammatory Activity

Compounds containing the oxazole nucleus have been reported to possess anti-inflammatory properties. For instance, derivatives with similar structures have demonstrated inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. The IC50 values for some oxazole derivatives were reported to be lower than those of established anti-inflammatory drugs like celecoxib .

Analgesic Activity

The analgesic effects of oxazole derivatives have also been studied. In pharmacological tests such as the writhing test and hot plate test, compounds similar to this compound showed promising results in reducing pain responses in animal models .

Study on Oxazolones

A study focused on a series of oxazolones demonstrated their potential as analgesic and anti-inflammatory agents. The synthesized compounds were evaluated for their effects on pain and inflammation through established pharmacological tests. The results indicated that certain derivatives exhibited significant activity, highlighting the therapeutic potential of oxazole-based compounds .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of oxazole derivatives against targets involved in pain and inflammation. These studies suggest that modifications in the molecular structure can enhance binding efficiency and efficacy against specific biological targets .

Comparative Analysis

Q & A

Q. What are the established synthetic methodologies for 4-Bromo-5-(bromomethyl)-3-(4-chlorophenyl)-1,2-oxazole?

The synthesis typically involves multi-step reactions, starting with the construction of the oxazole core. A common approach includes:

- Step 1 : Formation of the oxazole ring via cyclization of a brominated precursor with a chlorophenyl-substituted nitrile or amide.

- Step 2 : Bromomethylation at the 5-position using reagents like N-bromosuccinimide (NBS) under radical initiation or photochemical conditions .

- Step 3 : Purification via column chromatography and recrystallization to achieve >95% purity.

Q. Key considerations :

- Reaction temperature and solvent polarity significantly influence yield.

- Use of anhydrous conditions to prevent hydrolysis of intermediates.

Table 1 : Example Synthetic Protocol

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | CH₃CN, 80°C, 12 h | 65 |

| 2 | NBS, AIBN, CCl₄, reflux | 72 |

Q. What spectroscopic techniques are critical for structural characterization?

- NMR : ¹H and ¹³C NMR confirm substituent positions and regiochemistry. For example, the bromomethyl group (CH₂Br) shows a triplet near δ 4.2–4.5 ppm due to coupling with adjacent protons .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion ([M+H]⁺) with an exact mass matching theoretical calculations (e.g., 351.876 Da) .

- IR Spectroscopy : Peaks at 1610–1630 cm⁻¹ (C=N stretch) and 680–700 cm⁻¹ (C-Br stretch) confirm functional groups .

Q. How is X-ray crystallography employed to resolve the compound’s molecular structure?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

- Data Collection : Crystals are mounted on a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : SHELXL refines the structure using least-squares minimization, addressing challenges like thermal motion and disorder .

- Validation : The final model reports R-factors < 0.05 and includes hydrogen atoms positioned geometrically .

Advanced Research Questions

Q. What crystallographic challenges arise during refinement with SHELXL, and how are they mitigated?

- Disordered Atoms : Bromine and chlorophenyl groups may exhibit positional disorder. Strategies include:

- Twinning : For twinned crystals, TWIN and BASF commands in SHELXL model the twin law and scale factors .

- High-Resolution Data : SHELXL’s incorporation of anisotropic displacement parameters improves accuracy for light atoms (e.g., C, N) .

Q. How do substituents influence the compound’s reactivity in cross-coupling reactions?

- Bromine as a Leaving Group : The 4-bromo and 5-bromomethyl groups enable Suzuki-Miyaura or Ullmann couplings. Kinetic studies show higher reactivity at the bromomethyl site due to steric accessibility .

- Chlorophenyl Electronic Effects : The electron-withdrawing Cl substituent deactivates the oxazole ring, reducing electrophilic substitution but enhancing stability in radical reactions .

Table 2 : Reactivity Comparison of Substituents

| Position | Substituent | Preferred Reaction |

|---|---|---|

| 4 | Br | Suzuki Coupling |

| 5 | CH₂Br | Nucleophilic Substitution |

Q. How is Hirschfeld surface analysis applied to study intermolecular interactions?

Hirschfeld surfaces map close contacts (e.g., C-H···Br, π-stacking) in the crystal lattice:

- Tools : CrystalExplorer generates surfaces from SCXRD data.

- Metrics : Fingerprint plots quantify interaction types (e.g., H-bond donors/acceptors) .

- Applications : Identifies dominant interactions (e.g., Br···H-C, 30% contribution) driving crystal packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.